molecular formula C17H17Cl2N3O2 B5002411 1-[(2,6-dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine

1-[(2,6-dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine

Cat. No.: B5002411
M. Wt: 366.2 g/mol
InChI Key: IEMDMTUFSNXVET-UHFFFAOYSA-N
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Description

1-[(2,6-Dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,6-dichlorophenylmethyl group and a 4-nitrophenyl group. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,6-Dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).

    Electrophiles: Alkyl halides, acyl chlorides.

    Catalysts: Palladium catalysts, base catalysts such as sodium hydroxide.

Major Products:

    Reduction: 1-[(2,6-dichlorophenyl)methyl]-4-(4-aminophenyl)piperazine.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

1-[(2,6-Dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in the case of antifungal agents, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes .

Comparison with Similar Compounds

Uniqueness: 1-[(2,6-Dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine is unique due to the presence of both the 2,6-dichlorophenylmethyl and 4-nitrophenyl groups, which confer specific chemical and biological properties. The combination of these substituents can enhance the compound’s activity and selectivity in various applications.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2/c18-16-2-1-3-17(19)15(16)12-20-8-10-21(11-9-20)13-4-6-14(7-5-13)22(23)24/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMDMTUFSNXVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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